![molecular formula C13H19Cl2N3O B2999849 [2-(Aminomethyl)-3-methylpiperidin-1-yl]-(6-chloropyridin-2-yl)methanone;hydrochloride CAS No. 1572264-94-8](/img/structure/B2999849.png)
[2-(Aminomethyl)-3-methylpiperidin-1-yl]-(6-chloropyridin-2-yl)methanone;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound appears to contain an aminomethyl group, which is a monovalent functional group with formula −CH2−NH2 . It also contains a piperidine ring, which is a common structure in many pharmaceuticals and other active compounds .
Synthesis Analysis
While specific synthesis methods for this compound are not available, compounds with similar structures often involve reactions such as alkylation, aminal formation, and others .Molecular Structure Analysis
The compound likely contains a piperidine ring, a pyridine ring, and an aminomethyl group. The exact structure would depend on the specific locations of these groups within the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, compounds containing a piperidine ring often have basic properties due to the presence of the nitrogen atom .Applications De Recherche Scientifique
1. Syntheses of Zinc Complexes and Catalysis
The compound has been utilized in the synthesis of zinc complexes. For instance, Darbre et al. (2002) synthesized ligands related to this compound and demonstrated their application in catalyzing aldol reactions, mimicking the active site of zinc-dependent class II aldolases (Darbre, Dubs, Rusanov, & Stoeckli-Evans, 2002).
2. Crystal Structure Analysis
Revathi et al. (2015) conducted a crystal structure analysis of an adduct comprising 0.75 4-hydroxypiperidin-1-yl and 0.25 4-piperidin-1-yl substituents, demonstrating the compound's significance in understanding molecular orientations and interactions (Revathi, Jonathan, Sevi, Dhanalakshmi, & Usha, 2015).
3. Role in the Synthesis of Novel Molecular Structures
The synthesis and molecular structure analysis of closely related compounds has been a subject of study. Lakshminarayana et al. (2009) synthesized a compound with a similar structure and analyzed it using X-ray diffraction, providing insights into its molecular structure and potential applications (Lakshminarayana, Prasad, Venu, Manuprasad, Sridhar, & Shashikanth, 2009).
4. In Situ Template Generation in Syntheses
Wang et al. (2013) discussed the in situ template generation in the syntheses of open-framework zinc phosphites and phosphate, involving transformations of related organic cyclic aliphatic and aromatic amines (Wang, Li, Zhang, Wang, Pang, Wang, Wang, Lin, & Pan, 2013).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
[2-(aminomethyl)-3-methylpiperidin-1-yl]-(6-chloropyridin-2-yl)methanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClN3O.ClH/c1-9-4-3-7-17(11(9)8-15)13(18)10-5-2-6-12(14)16-10;/h2,5-6,9,11H,3-4,7-8,15H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRQZKSPYMPXVKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1CN)C(=O)C2=NC(=CC=C2)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

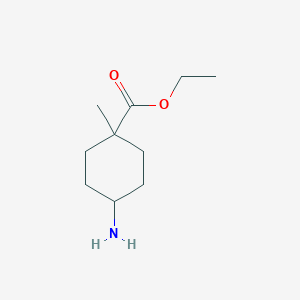
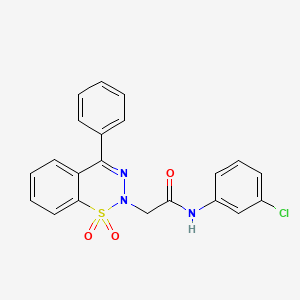
![3,4-dimethoxy-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2999768.png)
![N-(furan-3-ylmethyl)-N-(2-methoxyethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2999770.png)
![2-hydroxy-9-methyl-4-oxo-N-(1-phenylethyl)-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2999771.png)
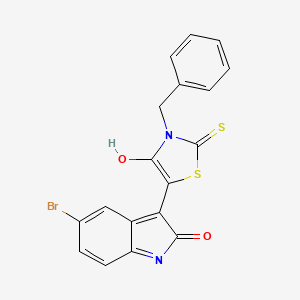
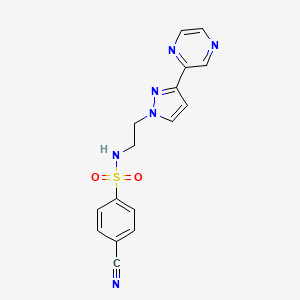

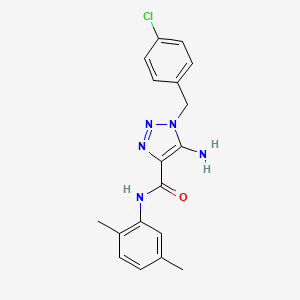
![7-Methyl-2-prop-2-enoyl-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B2999779.png)
![Ethyl 2-[[2-(1,3-dioxobenzo[de]isoquinolin-2-yl)acetyl]amino]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B2999781.png)
![Benzyl 7-(4-hydroxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2999785.png)
![methyl 3-(N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)sulfamoyl)thiophene-2-carboxylate](/img/structure/B2999786.png)
![ethyl 3-carbamoyl-2-(4-oxo-4H-chromene-3-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2999788.png)